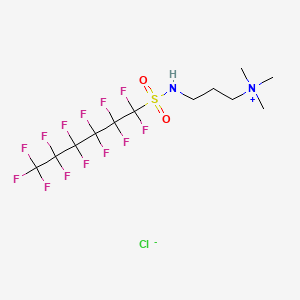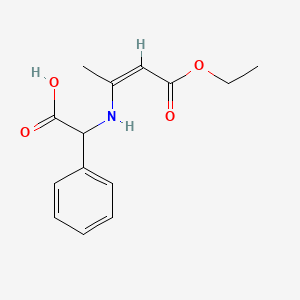
Serratol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Serratol can be isolated from the resin of Boswellia serrata using high-performance thin-layer chromatography (HPTLC). The resin is first extracted using solvents like hexane, ethyl acetate, toluene, and chloroform. The extract is then subjected to HPTLC for the separation and quantification of this compound .
Industrial Production Methods: The industrial production of this compound involves the extraction of Boswellia serrata resin followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Serratol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation of this compound can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidation of this compound leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction results in the formation of saturated alcohols.
Substitution: Halogenation produces halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Serratol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies for the identification and quantification of similar diterpenes.
Biology: Investigated for its neuroactive properties and potential use in treating neurological disorders.
Medicine: Studied for its anti-inflammatory and antiprotozoal activities, making it a potential candidate for developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its anti-inflammatory and antioxidant properties
Wirkmechanismus
Serratol exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Antiprotozoal Activity: Disrupts the cellular membrane of protozoan pathogens, leading to cell death.
Neuroactive Properties: Modulates neurotransmitter release and receptor activity in the central nervous system
Vergleich Mit ähnlichen Verbindungen
Serratol is compared with other cembrane-type diterpenes and boswellic acids:
Similar Compounds: Incensole, incensole oxide, and iso-incensole oxide.
Uniqueness: this compound is unique due to its specific stereochemistry and higher potency in antiprotozoal activity compared to other diterpenes .
Eigenschaften
CAS-Nummer |
67814-27-1 |
|---|---|
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(3Z,7Z,11Z)-4,8,12-trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3/b17-8-,18-12-,19-11- |
InChI-Schlüssel |
ZVWXZFYWLABNOW-XBMWAWDJSA-N |
Isomerische SMILES |
C/C/1=C/CC/C(=C\CC(CC/C(=C\CC1)/C)(C(C)C)O)/C |
Kanonische SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)











![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

